Tenuazonic acid
Overview
Description
Tenuazonic acid is a mycotoxin produced by various species of the genus Alternaria, including Alternaria alternata. It is a tetrameric acid known for its potent inhibitory effects on eukaryotic protein synthesis. This compound is ubiquitous in biological environments and has both phytotoxic and cytotoxic properties. This compound has been identified as one of the most toxic mycotoxins produced by Alternaria species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenuazonic acid typically involves the cyclization of amino acids or their derivatives. One common method includes the condensation of L-leucine with acetoacetic acid, followed by cyclization to form the tetramic acid structure. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Alternaria species. The fungi are cultured under controlled conditions to maximize the yield of this compound. The extraction process involves the use of organic solvents such as ethyl acetate, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tenuazonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of derivatives of this compound.
Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various substituted derivatives that retain the core tetramic acid structure .
Scientific Research Applications
Tenuazonic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of tetramic acids and their derivatives.
Biology: this compound is studied for its inhibitory effects on protein synthesis in eukaryotic cells, making it a valuable tool in molecular biology research.
Medicine: Research has shown that this compound has potential as an antitubercular agent and as a multi-target drug for treating Alzheimer’s disease due to its anti-cholinesterase and antioxidant properties
Industry: this compound is explored as a bio-herbicide due to its ability to inhibit photosynthesis in plants, specifically targeting photosystem II
Mechanism of Action
Tenuazonic acid exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It prevents the release of newly synthesized proteins from the ribosome, thereby halting protein production. This inhibition is achieved through the binding of this compound to the ribosomal subunits, disrupting the normal function of the ribosome. Additionally, this compound inhibits photosystem II in plants by blocking electron flow, leading to decreased photosynthesis .
Comparison with Similar Compounds
Alternariol: Another mycotoxin produced by Alternaria species, known for its genotoxic and mutagenic properties.
Altenuene: A mycotoxin with similar phytotoxic effects but less potent than tenuazonic acid.
Tentoxin: A mycotoxin that inhibits chloroplast development in plants, used as a herbicide
This compound’s unique combination of high toxicity and inhibitory effects on both protein synthesis and photosynthesis distinguishes it from other similar compounds, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-acetyl-2-butan-2-yl-3-hydroxy-1,2-dihydropyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZFXOZIQNICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926233 | |
Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tenuazonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128892-49-9, 610-88-8 | |
Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tenuazonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 75.5 °C | |
Record name | Tenuazonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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